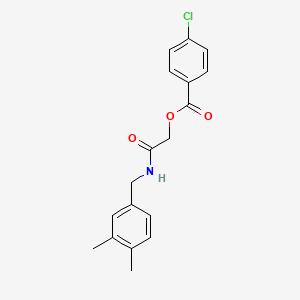

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate

Description

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate is an organic compound featuring a 4-chlorobenzoate ester core linked to a 2-oxoethyl group substituted with a 3,4-dimethylbenzylamino moiety. This structure combines a halogenated aromatic ester with an amide-functionalized side chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-12-3-4-14(9-13(12)2)10-20-17(21)11-23-18(22)15-5-7-16(19)8-6-15/h3-9H,10-11H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNSJGQOGZPYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 2-oxoethylamine, followed by the introduction of the 3,4-dimethylbenzyl group. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature for a specific duration to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems to monitor and control the reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzoate moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted benzoates.

Scientific Research Applications

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features—the 4-chlorobenzoate group and the amino-oxoethyl side chain—are shared with several derivatives documented in the evidence. Below is a comparative analysis:

Table 1: Structural Comparison of 4-Chlorobenzoate Derivatives

Key Observations:

Heterocyclic Modifications: The quinazolinone-containing derivative () incorporates a fused aromatic ring system, likely improving planar stacking interactions in biological targets but reducing solubility .

Functional Group Variations :

- Urea-linked cyclopentyl derivatives () introduce hydrogen-bonding capabilities, which could enhance target binding affinity compared to the target’s simpler amide linkage .

Biological Activity

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H18ClN O3

- Molecular Weight : 305.77 g/mol

The structure features a chlorobenzoate moiety, which is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Cellular Protection : Analogous compounds have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, suggesting a potential role in diabetes management .

- Anticancer Activity : Preliminary studies indicate that derivatives can affect cancer cell lines by inducing apoptosis and inhibiting proliferation .

Biological Activity Data

A summary of relevant biological activity data for this compound and its analogs is presented in the table below:

| Activity | Assay Type | IC50 (µM) | Cell Line |

|---|---|---|---|

| β-cell Protection | ER Stress Assay | 0.1 ± 0.01 | Pancreatic β-cells |

| Antitumor Activity | MTT Assay | >2.815 | KB-31 (drug-sensitive) |

| 2.496 | KB-8511 (multi-drug resistant) |

Case Study 1: β-cell Protection

A study conducted on a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives demonstrated that certain structural modifications significantly enhanced β-cell protective activity against ER stress. The compound with a specific meta-substituent exhibited maximal activity at an EC50 of 0.1 ± 0.01 µM, indicating its potential therapeutic application in diabetes .

Case Study 2: Anticancer Properties

Another investigation into similar compounds revealed their efficacy against cancer cell lines, specifically KB-31 and KB-8511. The results showed that while the compounds were less effective against multi-drug resistant cells, they still exhibited notable cytotoxicity, suggesting that structural modifications could enhance their effectiveness against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.